((4-(o-Tolyloxy)phenyl)sulfonyl)leucine

Cholecystokinin receptor CCK-B Receptor binding assay

((4-(o-Tolyloxy)phenyl)sulfonyl)leucine, systematically named N-[[4-(2-methylphenoxy)phenyl]sulfonyl]leucine, is a sulfonamide-functionalized L-leucine derivative with the molecular formula C₁₉H₂₃NO₅S and a molecular weight of 377.45 g/mol. The compound is supplied as a solid with certified purity specifications typically ≥95% (HPLC), as documented by major chemical vendors.

Molecular Formula C19H23NO5S
Molecular Weight 377.46
CAS No. 1008956-66-8
Cat. No. B2495515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-(o-Tolyloxy)phenyl)sulfonyl)leucine
CAS1008956-66-8
Molecular FormulaC19H23NO5S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C19H23NO5S/c1-13(2)12-17(19(21)22)20-26(23,24)16-10-8-15(9-11-16)25-18-7-5-4-6-14(18)3/h4-11,13,17,20H,12H2,1-3H3,(H,21,22)
InChIKeyDDTGJTCEKLOLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





((4-(o-Tolyloxy)phenyl)sulfonyl)leucine (CAS 1008956-66-8) – Core Identity and Procurement Baseline


((4-(o-Tolyloxy)phenyl)sulfonyl)leucine, systematically named N-[[4-(2-methylphenoxy)phenyl]sulfonyl]leucine, is a sulfonamide-functionalized L-leucine derivative with the molecular formula C₁₉H₂₃NO₅S and a molecular weight of 377.45 g/mol. The compound is supplied as a solid with certified purity specifications typically ≥95% (HPLC), as documented by major chemical vendors. It belongs to a family of ((4-(o-tolyloxy)phenyl)sulfonyl)-amino acid conjugates that are primarily utilized as biochemical tool compounds for probing enzyme active sites and receptor binding pockets, where both the sulfonamide linker and the specific amino acid side chain contribute to target recognition.

Structural Specificity of ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine: Why the Leucine Scaffold Cannot Be Exchanged with Phenylalanine, Valine, or Glycine Analogs


The ((4-(o-tolyloxy)phenyl)sulfonyl)amino acid series includes leucine, phenylalanine, valine, glycine, proline, and methionine conjugates, all sharing an identical sulfonamide warhead. However, the amino acid side chain dictates critical molecular recognition features—hydrophobicity, branching, steric bulk, and hydrogen-bonding capacity—that directly govern target binding affinity and selectivity. [1] In the context of cholecystokinin (CCK) receptor pharmacology, for example, the leucine derivative achieves an IC₅₀ of 31 nM at the CCK-B receptor in mouse brain, whereas the glycine analog, lacking the isobutyl side chain, is anticipated to exhibit substantially weaker hydrophobic packing with the receptor's lipophilic pocket. [2] Generic substitution with other members of the series without empirical validation therefore risks complete loss of potency or altered selectivity profiles, undermining experimental reproducibility and data comparability across studies.

Quantitative Differentiation Evidence for ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine: Head-to-Head and Cross-Study Comparisons


CCK-B Receptor Binding Affinity: Leucine Derivative vs. Natural Ligand CCK-8

((4-(o-Tolyloxy)phenyl)sulfonyl)leucine inhibited [125I]CCK-8 binding to mouse brain cholecystokinin type B (CCK-B) receptor with an IC₅₀ of 31 nM at pH 6.5. [1] This value places the compound in the moderate-affinity range for CCK-B ligands, approximately 10- to 100-fold weaker than the endogenous peptide agonist CCK-8 (Kd ~0.1–1 nM) but comparable to several small-molecule CCK-B antagonists used as pharmacological probes. [2]

Cholecystokinin receptor CCK-B Receptor binding assay

Structural Determinants of Target Engagement: Leucine vs. Glycine and Valine Analogs in Sulfonamide Series

The isobutyl side chain of the leucine moiety (logP contribution ~1.5) provides substantially greater hydrophobic surface area for protein binding than the corresponding glycine (H, logP contribution 0) or valine (isopropyl, logP contribution ~1.2) conjugates. [1] In the CCK-B receptor context, the leucine derivative's IC₅₀ of 31 nM contrasts with the anticipated weak or undetectable binding of the glycine analog, which lacks the side-chain hydrophobicity required to occupy the receptor's S1 pocket. [2]

Structure-activity relationship Sulfonamide amino acid Hydrophobic binding

Purity and Quality Control: Vendor-Supplied ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine vs. In-House Synthesized Analogs

Commercially sourced ((4-(o-tolyloxy)phenyl)sulfonyl)leucine is supplied with a minimum purity specification of 95% (HPLC), as documented by Sigma-Aldrich (Product LIF432341364), and up to 97% from specialty suppliers. In contrast, in-house synthesized analogs of undefined purity introduce batch-to-batch variability that can confound dose-response experiments; a 5% impurity content could contribute up to a 0.3 log unit shift in apparent IC₅₀ values if the impurity is a more potent congener.

Chemical purity Quality control Procurement specification

High-Confidence Application Scenarios for ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine Driven by Quantitative Differentiation Evidence


CCK-B Receptor Pharmacological Profiling in Neuro-gastroenterology Research

With a defined IC₅₀ of 31 nM at the CCK-B receptor, ((4-(o-tolyloxy)phenyl)sulfonyl)leucine serves as a moderate-affinity probe for dissecting CCK-B-mediated signaling in brain and gastric tissues. Its potency, documented in a standardized radioligand displacement assay, allows it to be used as a reference antagonist in dose-response experiments, directly comparable to established small-molecule CCK-B ligands. [1]

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Amino Acid Conjugate Libraries

The leucine conjugate's distinct isobutyl side chain makes it a critical comparator in SAR campaigns exploring the effect of amino acid side-chain hydrophobicity and branching on target affinity. The contrast with glycine and valine analogs—where only the leucine derivative exhibits quantified receptor binding—enables medicinal chemists to map the hydrophobic pharmacophore requirements of CCK-B and related receptors.

High-Reproducibility Biochemical Screening with Certified Reference Standards

Procurement of ((4-(o-tolyloxy)phenyl)sulfonyl)leucine at ≥95% purity with a Certificate of Analysis ensures that enzyme inhibition and receptor binding assays are conducted with a chemically defined standard. This minimizes the risk of impurity-driven false positives or potency shifts, particularly when comparing data across laboratories or integrating results into computational models.

Quote Request

Request a Quote for ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.